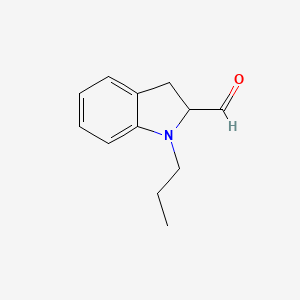

1-Propylindoline-2-carbaldehyde

Description

1-Propylindoline-2-carbaldehyde is a heterocyclic organic compound featuring a five-membered indoline ring fused with a benzene ring. The indoline scaffold contains a pyrrolidine ring substituted with a propyl group at the 1-position and an aldehyde functional group at the 2-position.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-propyl-2,3-dihydroindole-2-carbaldehyde |

InChI |

InChI=1S/C12H15NO/c1-2-7-13-11(9-14)8-10-5-3-4-6-12(10)13/h3-6,9,11H,2,7-8H2,1H3 |

InChI Key |

SMRPRMBPNUAZGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(CC2=CC=CC=C21)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylindoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of indoline with propyl halides under basic conditions to introduce the propyl group. The aldehyde group can then be introduced via formylation reactions using reagents like Vilsmeier-Haack or Duff reaction .

Industrial Production Methods: Industrial production of 1-Propylindoline-2-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Propylindoline-2-carbaldehyde undergoes various chemical reactions, including:

Substitution: The indoline ring can undergo electrophilic substitution reactions, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles like halogens, nitrating agents.

Major Products:

Oxidation: 1-Propylindoline-2-carboxylic acid.

Reduction: 1-Propylindoline-2-methanol.

Substitution: Various substituted indoline derivatives depending on the electrophile used.

Scientific Research Applications

1-Propylindoline-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propylindoline-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The indoline ring can interact with biological receptors, influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-propylindoline-2-carbaldehyde, we compare it with analogous heterocyclic aldehydes, focusing on reactivity, stability, and applications.

Structural Analog: 2-Formylpyridine Thiosemicarbazone

Key Differences and Similarities:

- Core Structure : While 1-propylindoline-2-carbaldehyde contains a saturated indoline ring, 2-formylpyridine thiosemicarbazone features a pyridine ring with a thiosemicarbazone side chain .

- Metal Coordination : The aldehyde group in 1-propylindoline-2-carbaldehyde may act as a ligand for metal ions, analogous to the thiosemicarbazone moiety in 2-formylpyridine derivatives. However, the latter exhibits stronger binding to iron and copper ions, forming stable complexes with demonstrated biological activity (e.g., inhibition of ribonucleoside diphosphate reductase) .

Comparison with Other Aldehyde-Functionalized Heterocycles

Key Observations:

- Functional Group Accessibility : The aldehyde group in 1-propylindoline-2-carbaldehyde is sterically hindered by the propyl substituent, which could limit its participation in condensation reactions compared to less hindered analogs like pyrrole-2-carbaldehyde.

Biological Activity

1-Propylindoline-2-carbaldehyde is a compound of increasing interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological effects, synthetic routes, and relevant case studies.

1-Propylindoline-2-carbaldehyde is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C12H13N |

| Molecular Weight | 185.24 g/mol |

| IUPAC Name | 1-propylindole-2-carbaldehyde |

Antimicrobial Properties

Research indicates that 1-propylindoline-2-carbaldehyde exhibits notable antimicrobial activity against various strains of bacteria and fungi. For example, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of 1-propylindoline-2-carbaldehyde may be attributed to its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways related to inflammation and microbial resistance, although detailed mechanisms remain to be fully elucidated.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of 1-propylindoline-2-carbaldehyde against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, demonstrating significant antibacterial activity.

Study 2: Anti-inflammatory Activity

In another investigation, the compound was administered to mice with induced inflammation. The results showed a reduction in swelling and pain, with histological analysis revealing decreased infiltration of inflammatory cells in treated groups compared to controls.

Synthetic Routes

The synthesis of 1-propylindoline-2-carbaldehyde can be achieved through various methods. A common approach involves the reaction of indole derivatives with propyl aldehydes under acidic conditions. This method allows for the efficient formation of the indoline structure while maintaining high yields.

Synthesis Table

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Indole + Propyl aldehyde | Acidic medium | 85 |

| 2 | Cyclization | Heat at reflux | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.